2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide

Description

Chemical Structure and Synthesis

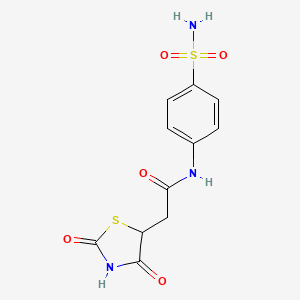

The compound 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide (hereafter referred to as the target compound) features a thiazolidine-2,4-dione core linked to a sulfamoylphenyl group via an acetamide bridge. Its synthesis involves condensation of thiazolidine-2,4-dione derivatives with 2-chloro-N-(4-sulfamoylphenyl)acetamide under optimized conditions, yielding crystalline products characterized by NMR and mass spectrometry .

Notably, it exhibits excellent selectivity toward tumor cells over normal cells in low-down Minnow toxicity assays .

Properties

IUPAC Name |

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O5S2/c12-21(18,19)7-3-1-6(2-4-7)13-9(15)5-8-10(16)14-11(17)20-8/h1-4,8H,5H2,(H,13,15)(H2,12,18,19)(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGQDNNJUOSWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Thiazolidine-2,4-dione Derivatives

Structure-Activity Relationships (SAR)

- Substituent Effects :

- The benzylidene group at the 5-position of the thiazolidine ring (e.g., 3,4-dimethoxy or 4-ethyl substitution) enhances binding to enzymatic targets like carbonic anhydrase (CA) isoforms by optimizing hydrophobic interactions .

- Sulfamoylphenyl tail : Critical for anchoring the molecule to zinc-binding sites in CA inhibitors, as shown in crystallographic studies .

- Heterocyclic Modifications : Derivatives with 1,3,4-thiadiazole or pyridine moieties (e.g., compound in Table 1, row 2) exhibit improved cytotoxicity, likely due to enhanced π-π stacking with cellular receptors .

Selectivity and Toxicity Profiles

- The target compound’s selectivity for tumor cells over normal cells surpasses that of sorafenib, a known kinase inhibitor, in toxicity assays .

- In contrast, analogues with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) show higher potency but may compromise selectivity due to increased non-specific interactions .

Tautomerism and Stability

Unlike some thiazolidine-2,4-dione derivatives (e.g., 3c-I/3c-A in ), which exist as tautomeric mixtures, the target compound’s stability is attributed to its rigid sulfamoylphenyl-acetamide linkage, minimizing tautomerization-related variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.